molecular formula C8H4F3N3O2 B15260219 2-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-6-carboxylic acid

2-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B15260219
M. Wt: 231.13 g/mol
InChI Key: GZHSJRLOPSTXJR-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the imidazopyrimidine class. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-6-carboxylic acid typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often require the use of acidic environments to facilitate the cyclization process. For instance, tert-butyl (1H-imidazol-4(5)-yl)carbamate can be condensed with malondialdehyde in trifluoroacetic acid (TFA) to yield the desired imidazopyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar cyclization reactions with appropriate starting materials and reaction conditions optimized for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the imidazopyrimidine core.

    Substitution: The trifluoromethyl group and other positions on the imidazopyrimidine ring can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the imidazopyrimidine ring.

Scientific Research Applications

2-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-6-carboxylic acid has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application. For instance, some derivatives may act as enzyme inhibitors, while others may function as receptor agonists or antagonists .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-6-carboxylic acid is unique due to the presence of the trifluoromethyl group, which enhances its stability and lipophilicity. This makes it a valuable scaffold for developing compounds with improved pharmacokinetic properties and biological activities.

Properties

Molecular Formula

C8H4F3N3O2

Molecular Weight

231.13 g/mol

IUPAC Name

2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C8H4F3N3O2/c9-8(10,11)4-1-2-14-5(13-4)3-12-6(14)7(15)16/h1-3H,(H,15,16)

InChI Key

GZHSJRLOPSTXJR-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=C2C(=O)O)N=C1C(F)(F)F

Origin of Product

United States

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